![molecular formula C20H9F5 B14225557 9H-Fluorene, 9-[(pentafluorophenyl)methylene]- CAS No. 501691-52-7](/img/structure/B14225557.png)
9H-Fluorene, 9-[(pentafluorophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene, 9-[(pentafluorophenyl)methylene]- is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a pentafluorophenyl group attached to the methylene bridge at the 9th position of the fluorene structure. The unique structure of this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9-[(pentafluorophenyl)methylene]- typically involves the reaction of fluorene with pentafluorobenzaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the methylene group of fluorene reacts with the aldehyde group of pentafluorobenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions, and efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Fluorene, 9-[(pentafluorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrofluorene derivatives.
Substitution: The pentafluorophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorenes, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene, 9-[(pentafluorophenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials, such as optoelectronic devices and advanced polymers.
Wirkmechanismus
The mechanism of action of 9H-Fluorene, 9-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluorene, 9-methyl-: A derivative with a methyl group at the 9th position, known for its stability and use in organic synthesis.
9H-Fluorene, 9-phenyl-: A derivative with a phenyl group at the 9th position, used in the synthesis of advanced materials and polymers.
9-Methylene-fluorene: Known for its use in polymerization reactions and as a precursor for various organic compounds.
Uniqueness
9H-Fluorene, 9-[(pentafluorophenyl)methylene]- is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound highly reactive and suitable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
501691-52-7 |
|---|---|
Molekularformel |
C20H9F5 |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
9-[(2,3,4,5,6-pentafluorophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H9F5/c21-16-15(17(22)19(24)20(25)18(16)23)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H |
InChI-Schlüssel |
YCBOSDYZTNWGJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=C(C(=C(C(=C4F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


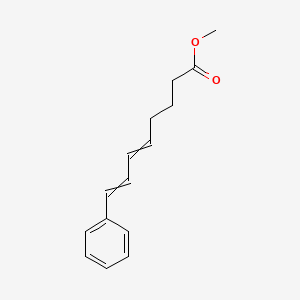
![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
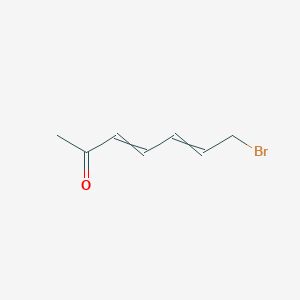
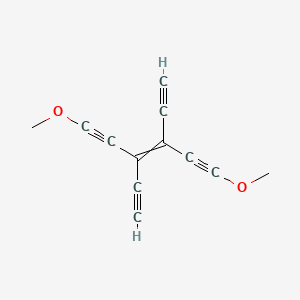
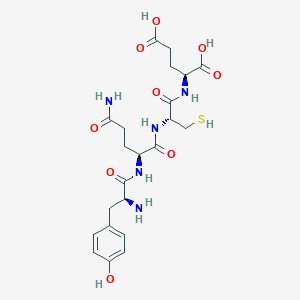
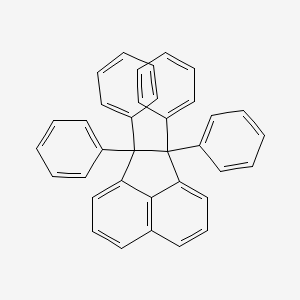
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
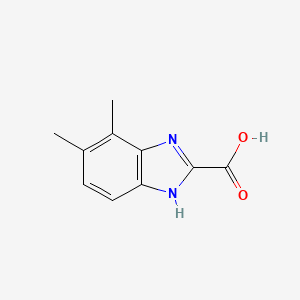
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)

